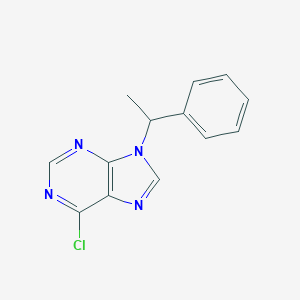

![molecular formula C8H9NOS B053426 (4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol CAS No. 121933-59-3](/img/structure/B53426.png)

(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol

Overview

Description

“(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol” is a chemical compound . It is a derivative of 4H-thieno[3,2-b]pyrrole .

Synthesis Analysis

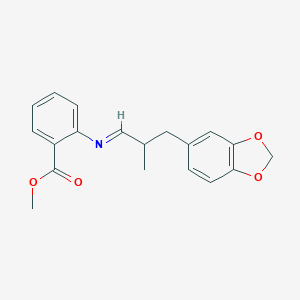

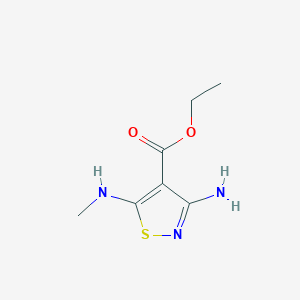

N-Substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols, which include “(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol”, were obtained by alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate followed by reduction with LiAlH4 .Molecular Structure Analysis

The molecular structure of “(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol” can be represented by the SMILES stringCN1C(CO)=CC2=C1C=CS2 . Chemical Reactions Analysis

These compounds on contact with Amberlyst 15 (H-form) in CH2Cl2 undergo self-condensation to produce bis(4H-thieno[3,2-b]-pyrrol-5-yl)methanes .Physical And Chemical Properties Analysis

The molecular weight of “(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol” is 167.23 g/mol . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Laboratory Chemicals

“(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol” is used as a laboratory chemical . It’s used in various chemical reactions and experiments due to its unique chemical structure .

Synthesis of N-Substituted Compounds

This compound is used in the alkylation process to synthesize N-substituted compounds . The alkylation process involves the transfer of an alkyl group from one molecule to another, which is a key step in many chemical reactions .

Production of 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles

“(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol” is used in the production of 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles . These compounds are synthesized by condensation of N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols with pyrrole .

C–C Coupling Reactions

This compound is used in C–C coupling reactions . Specifically, it’s used in the Stille reaction, which is a powerful method for forming carbon-carbon bonds .

Synthesis of Organic Building Blocks

“(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol” is used in the synthesis of organic building blocks . These building blocks are essential components in the creation of complex organic molecules .

Safety and Hazard Testing

This compound is also used in safety and hazard testing . Its properties, such as acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity, are studied to understand its impact on human health and the environment .

Safety and Hazards

Future Directions

The future directions of research on “(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol” and its derivatives could focus on further exploring their potential as antiviral and anticancer agents . More studies are needed to understand their mechanisms of action and to optimize their synthesis for potential therapeutic applications.

Mechanism of Action

Target of Action

The primary targets of (4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol are the RNA-dependent RNA polymerase of the hepatitis C virus , and the KDM1A and LSD1 demethylases , which regulate DNA methylation . These targets play crucial roles in viral replication and gene transcription, respectively .

Mode of Action

(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol interacts with its targets by acting as an allosteric inhibitor . It binds to a site on the target enzyme that is distinct from the active site, causing a conformational change that reduces the enzyme’s activity . This interaction results in the inhibition of the hepatitis C virus’s RNA-dependent RNA polymerase and the KDM1A and LSD1 demethylases .

Biochemical Pathways

The compound affects the viral replication pathway of the hepatitis C virus by inhibiting its RNA-dependent RNA polymerase . It also impacts the gene transcription pathway by inhibiting the KDM1A and LSD1 demethylases, which regulate DNA methylation . The inhibition of these enzymes disrupts the balance of N-methylation in histones, a key factor in the regulation of gene transcription .

Result of Action

The inhibition of the hepatitis C virus’s RNA-dependent RNA polymerase by (4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol results in a decrease in viral replication . The inhibition of the KDM1A and LSD1 demethylases leads to changes in gene transcription, which could potentially be exploited for anticancer therapy .

properties

IUPAC Name |

(4-methylthieno[3,2-b]pyrrol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-9-6(5-10)4-8-7(9)2-3-11-8/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWPUHUHJRQLCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C1CO)SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424359 | |

| Record name | (4-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol | |

CAS RN |

121933-59-3 | |

| Record name | (4-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B53348.png)

![(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt](/img/structure/B53369.png)